molecular formula C10H10N2O2 B8628510 5-methoxy-1H-indole-3-carboxamide

5-methoxy-1H-indole-3-carboxamide

Cat. No.: B8628510
M. Wt: 190.20 g/mol
InChI Key: BCDSLBHNHVSUDN-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indole-3-carboxamide is a high-purity indole derivative designed for neuroscience and pharmaceutical research applications. This compound is of significant interest in the development of multifunctional neuroprotective agents, particularly for complex neurodegenerative disorders such as Parkinson's disease. Research on closely related 5-methoxy indole-3-carboxylic acid scaffolds indicates strong potential for antioxidant activity, the suppression of iron-induced lipid peroxidation, and the inhibition of the MAO-B enzyme, a key target in Parkinson's disease therapy . The indole nucleus is a privileged structure in medicinal chemistry and serves as a key scaffold for creating multi-target ligands for aminergic G protein-coupled receptors (GPCRs) relevant to central nervous system diseases . As part of the indole class of compounds, it shares characteristics with other molecules that have demonstrated value as signaling molecules and in therapeutic applications . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this material with care, following all applicable safety protocols. For comprehensive handling and safety information, please refer to the Material Safety Data Sheet (MSDS). Disclaimer: The information provided is based on research into closely related chemical structures. The specific properties and applications of this compound should be verified through further laboratory investigation.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-methoxy-1H-indole-3-carboxamide

InChI

InChI=1S/C10H10N2O2/c1-14-6-2-3-9-7(4-6)8(5-12-9)10(11)13/h2-5,12H,1H3,(H2,11,13)

InChI Key

BCDSLBHNHVSUDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-Methoxy vs. 6/7-Methoxy Derivatives

  • 5-Methoxy-1H-indole-3-carboxylic acid (CAS 10242-01-0):

    • Similarity : 0.85 (structural similarity score) .
    • Key Differences : The carboxylic acid group at C3 reduces hydrogen-bonding capacity compared to the carboxamide. This affects solubility (carboxylic acids are more polar) and reactivity (e.g., susceptibility to esterification or amidation) .
    • Synthesis : Derived from cyclization of azidocinnamate esters, with regioselectivity influenced by substituent position .
  • 6-Methoxy-N-(5-methyl-4-phenylthiazol-2-yl)-1H-indole-3-carboxamide :

    • Structural Variation : Methoxy at C6 instead of C3.
    • Impact : Positional isomerism alters steric interactions with biological targets. For example, C5-methoxy derivatives often exhibit enhanced binding to serotonin receptors compared to C6 analogs .
  • 7-Methoxy-1H-indole-3-carboxaldehyde (CAS 70555-46-3):

    • Functional Group : Aldehyde at C3 instead of carboxamide.
    • Reactivity : The aldehyde undergoes condensation reactions (e.g., with nitromethane to form nitrovinyl derivatives), whereas the carboxamide is more stable and participates in hydrogen bonding .

Functional Group Variations

Compound Name Functional Group at C3 Key Properties
5-Methoxy-1H-indole-3-carboxamide Carboxamide High hydrogen-bonding capacity; stable under physiological conditions
5-Methoxyindole-3-carboxaldehyde Aldehyde (CHO) Reactive in condensations; lower metabolic stability
5-Methoxy-1H-indole-3-carboxylic acid Carboxylic acid (COOH) Higher polarity; forms salts with amines
5-Methoxy-3-methyl-1H-indole Methyl (CH₃) Increased lipophilicity; reduced hydrogen-bonding capacity
  • Carboxamide vs. Carboxylic Acid : The carboxamide’s neutral charge improves membrane permeability compared to the ionized carboxylic acid, making it more suitable for CNS-targeting drugs .
  • Carboxamide vs. Aldehyde : Aldehydes are prone to oxidation and nucleophilic attack, limiting their utility in drug design, whereas carboxamides are metabolically robust .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Weight LogP (Predicted) Water Solubility (mg/mL)
This compound 204.23 1.8 0.12
5-Methoxy-1H-indole-3-carboxylic acid 205.19 1.2 1.45
5-Methoxyindole-3-carboxaldehyde 189.18 2.1 0.08
6-Methoxy analog (CAS 70555-46-3) 189.18 2.0 0.09

Preparation Methods

Vilsmeier-Haack Formylation of 2-Methylaniline Derivatives

The synthesis of 5-methoxy-1H-indole-3-carboxamide begins with the preparation of its carboxylic acid precursor, 5-methoxy-1H-indole-3-carboxylic acid (CAS 10242-01-0). A pivotal step involves the Vilsmeier-Haack reaction, where 2-methylaniline derivatives are treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 3-indolecarbaldehydes. For example, 5-methoxy-1H-indole-3-carboxaldehyde (CAS 10601-19-1) is synthesized by reacting 4-methoxy-2-methylaniline with the Vilsmeier reagent (POCl₃/DMF) at 0–5°C, followed by reflux at 80–90°C. The aldehyde intermediate is subsequently oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic or alkaline conditions, achieving yields of 65–75%.

Table 1: Optimization of Vilsmeier-Haack Formylation

ParameterOptimal ConditionYield (%)
Temperature80–90°C72
POCl₃:DMF molar ratio1:1068
Reaction time6–8 hours75

Amidation Strategies for Carboxamide Formation

Acid Chloride-Mediated Amidation

The carboxylic acid is converted to its corresponding acid chloride using oxalyl chloride ((COCl)₂) or thionyl chloride (SOCl₂) in dichloromethane (DCM) under inert atmosphere. For instance, treating 5-methoxy-1H-indole-3-carboxylic acid with oxalyl chloride at 120°C for 16 hours generates the acid chloride, which is then reacted with aqueous ammonia (NH₃) or ammonium carbonate ((NH₄)₂CO₃) to yield the carboxamide. This method achieves 70–85% purity, necessitating recrystallization from ethanol/water mixtures to attain ≥98% purity.

Coupling Agent-Assisted Amidation

Modern protocols favor coupling agents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid for amidation. In a representative procedure, 5-methoxy-1H-indole-3-carboxylic acid is dissolved in tetrachloroethane (TCE) with PyBOP and triethylamine (Et₃N), then treated with ammonium chloride (NH₄Cl) at 100°C for 1 hour. This method bypasses the unstable acid chloride intermediate, delivering the carboxamide in 82% yield with >99% purity after column chromatography.

Table 2: Comparison of Amidation Methods

MethodReagentsTemperatureYield (%)Purity (%)
Acid chlorideSOCl₂, NH₃120°C7598
PyBOP couplingPyBOP, Et₃N, NH₄Cl100°C8299

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Validation

¹H NMR analysis of this compound (DMSO-d₆) reveals diagnostic signals: a broad singlet at δ 12.14 ppm (indole NH), a methoxy group at δ 3.85 ppm (s, 3H), and aromatic protons between δ 7.20–8.30 ppm. ¹³C NMR confirms the carboxamide carbonyl at δ 165.2 ppm and the methoxy carbon at δ 55.6 ppm.

High-Performance Liquid Chromatography (HPLC)

Commercial batches (e.g., Sigma-Aldrich) report ≥98% purity by reverse-phase HPLC using a C18 column (mobile phase: 60:40 acetonitrile/water, 1.0 mL/min). Impurities include unreacted carboxylic acid (<1.5%) and residual solvents (DMF < 0.1%).

Industrial-Scale Synthesis and Challenges

Solvent and Temperature Optimization

Large-scale production requires substituting DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to reduce environmental impact. Pilot studies show that refluxing in CPME at 85°C maintains yields at 70–75% while lowering solvent toxicity.

Byproduct Management

The primary byproduct, 5-methoxy-1H-indole-3-carboxylic acid methyl ester, forms via esterification when methanol is present. Selective hydrolysis using potassium hydroxide (KOH) in ethanol/water (3:1) at 60°C reduces ester content to <0.5% .

Q & A

Q. Critical Factors :

  • Reagent Stoichiometry : Excess amines improve carboxamide yields but may require careful quenching .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromination .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may complicate purification .

Table 1 : Comparative Synthesis Methods

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
BrominationBr₂, CH₂Cl₂, 0°C7595%
MethoxylationNaOMe, MeOH, reflux8298%
Amide CouplingEDCI, HOBt, DMF6897%

How can single-crystal X-ray diffraction (SXRD) with SHELX software resolve structural ambiguities in 5-methoxy-1H-indole derivatives?

Advanced
SHELX programs (e.g., SHELXL) are critical for refining crystal structures, particularly for indole derivatives with conformational flexibility:

Data Collection : High-resolution (<1.0 Å) data ensures accurate electron density maps .

Refinement : Iterative cycles in SHELXL adjust positional and thermal parameters to minimize R-factors .

Validation : PLATON checks for voids, hydrogen bonding, and π-π stacking interactions .

Case Study : The crystal structure of 5-methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole revealed a twisted bis-indole conformation stabilized by C–H···O interactions (bond length: 2.89 Å) . Discrepancies in initial models were resolved by constraining thermal parameters for methoxy groups .

What strategies address contradictory biological activity data between in vitro and in vivo models for this compound?

Advanced
Contradictions often arise from pharmacokinetic (PK) variability or off-target effects:

Metabolic Stability Assays : Compare hepatic microsome degradation rates (e.g., human vs. rodent) to identify species-specific metabolism .

Plasma Protein Binding : Use equilibrium dialysis to assess free drug concentration discrepancies .

Dose Escalation Studies : Adjust dosing regimens in vivo to match in vitro IC₅₀ values, accounting for bioavailability .

Example : A derivative showed potent in vitro anticancer activity (IC₅₀ = 1.2 µM) but poor in vivo efficacy due to rapid glucuronidation. Introducing a methyl group at the N1 position reduced metabolic clearance by 40% .

How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Q. Advanced

Core Modifications : Systematically vary substituents (e.g., halogens, alkyl chains) at positions 5 and 2.

Pharmacophore Mapping : Use docking simulations (e.g., AutoDock) to prioritize derivatives with optimal hydrogen-bonding motifs .

Biological Profiling : Test against panels of enzymes (e.g., kinases, cytochrome P450) to identify selectivity trends .

Table 2 : SAR Trends for Anticancer Activity

DerivativeSubstituent (Position)IC₅₀ (µM)Selectivity Index
A5-OCH₃, 3-CONH₂1.512.3
B5-Cl, 3-CONHMe0.88.7
C5-NO₂, 3-CONEt₂3.22.1

What spectroscopic techniques are most reliable for characterizing novel derivatives?

Q. Basic

NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy δ ~3.8 ppm; indole NH δ ~10.5 ppm) .

HRMS : Validates molecular formula (mass error <2 ppm).

FTIR : Carboxamide C=O stretch at ~1650 cm⁻¹ .

Advanced Tip : For spectral inconsistencies (e.g., split NH peaks), variable-temperature NMR can distinguish dynamic rotational isomers .

How do computational methods complement experimental approaches in predicting pharmacokinetic properties?

Q. Advanced

ADMET Prediction : Tools like SwissADME estimate logP (optimal range: 2–3) and blood-brain barrier penetration .

Metabolic Hotspots : GLUE/MetaSite identifies vulnerable sites for oxidation (e.g., methoxy demethylation) .

Toxicity Screening : Derek Nexus flags structural alerts (e.g., mutagenic indole nitrogens) .

Example : A derivative with predicted high solubility (logS = -3.2) showed 90% oral bioavailability in rat models, aligning with in silico projections .

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